(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol
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Overview
Description
(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol is an organic compound characterized by the presence of a bromine and a chlorine atom attached to a phenyl ring, along with a hydroxyl group attached to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol typically involves the bromination and chlorination of a phenyl ring followed by the introduction of an ethan-1-ol group. One common method involves the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the halogen atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (1R)-1-(4-bromo-3-chlorophenyl)ethanone.
Reduction: Formation of (1R)-1-(4-bromo-3-chlorophenyl)ethane.
Substitution: Formation of various substituted phenyl ethan-1-ol derivatives depending on the nucleophile used.
Scientific Research Applications
(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the hydroxyl group can influence its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(4-fluoro-3-chlorophenyl)ethan-1-ol
- (1R)-1-(4-bromo-3-methylphenyl)ethan-1-ol
- (1R)-1-(4-chloro-3-methoxyphenyl)ethan-1-ol
Uniqueness
(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol is unique due to the specific combination of bromine and chlorine atoms on the phenyl ring, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
2227717-33-9 |
---|---|
Molecular Formula |
C8H8BrClO |
Molecular Weight |
235.5 |
Purity |
95 |
Origin of Product |
United States |
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